1-[(Triisopropylsilyl)ethynyl]-1,2-benziodoxol-3(1H)-one

Catalog No.
S784470
CAS No.
181934-30-5
M.F
C18H25IO2Si
M. Wt
428.4 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-[(Triisopropylsilyl)ethynyl]-1,2-benziodoxol-3(1...

CAS Number

181934-30-5

Product Name

1-[(Triisopropylsilyl)ethynyl]-1,2-benziodoxol-3(1H)-one

IUPAC Name

1-[2-tri(propan-2-yl)silylethynyl]-1λ3,2-benziodoxol-3-one

Molecular Formula

C18H25IO2Si

Molecular Weight

428.4 g/mol

InChI

InChI=1S/C18H25IO2Si/c1-13(2)22(14(3)4,15(5)6)12-11-19-17-10-8-7-9-16(17)18(20)21-19/h7-10,13-15H,1-6H3

InChI Key

NTHGHMCOPNSZIR-UHFFFAOYSA-N

SMILES

CC(C)[Si](C#CI1C2=CC=CC=C2C(=O)O1)(C(C)C)C(C)C

Canonical SMILES

CC(C)[Si](C#CI1C2=CC=CC=C2C(=O)O1)(C(C)C)C(C)C

Reagent for Electrophilic Alkynylation

1-[(Triisopropylsilyl)ethynyl]-1,2-benziodoxol-3(1H)-one, also known as TIPS-EBX, is a valuable reagent in organic synthesis, particularly for electrophilic alkynylation. This reaction introduces an alkyne functional group (C≡C) into a molecule. TIPS-EBX serves as a source of the electrophilic acetylene moiety, I-C≡C-Si(iPr)₃, which readily reacts with various nucleophiles to form new carbon-carbon bonds.

The Waser group played a pioneering role in discovering and exploring the unique reactivity of TIPS-EBX for electrophilic alkynylation. Their research established TIPS-EBX as a versatile reagent for the introduction of alkynes into diverse substrates, including:

  • Alkenes ()
  • Aromatic compounds ()
  • Heterocycles ()

Advantages of TIPS-EBX in Electrophilic Alkynylation

TIPS-EBX offers several advantages over other reagents used for electrophilic alkynylation:

  • High reactivity: The presence of the hypervalent iodine atom in TIPS-EBX enhances the electrophilicity of the C≡C bond, leading to faster reaction rates compared to traditional alkynylation methods. ()
  • Functional group compatibility: TIPS-EBX exhibits good compatibility with various functional groups, allowing for selective alkynylation under mild reaction conditions. ()
  • Ease of handling: TIPS-EBX is commercially available and can be handled under standard laboratory conditions, making it a user-friendly reagent for researchers.

Beyond Electrophilic Alkynylation

The applications of TIPS-EBX extend beyond electrophilic alkynylation. Recent research has explored its potential in other areas of organic synthesis, such as:

  • C-H functionalization: TIPS-EBX can be employed for the selective modification of C-H bonds in organic molecules. ()
  • Cross-coupling reactions: TIPS-EBX can participate in cross-coupling reactions, enabling the formation of new carbon-carbon bonds between diverse fragments. ()

1-[(Triisopropylsilyl)ethynyl]-1,2-benziodoxol-3(1H)-one, also known as TIPS-EBX, is an organic compound belonging to the class of hypervalent iodine reagents. It was first described by J. Waser in 2006 []. TIPS-EBX has gained significance in scientific research due to its unique properties for electrophilic alkynylation reactions [].


Molecular Structure Analysis

The structure of TIPS-EBX consists of three key parts:

  • 1,2-Benziodoxol ring: This five-membered aromatic ring system contains an oxygen atom adjacent to an iodine atom. The iodine atom in this ring exhibits hypervalency, meaning it can expand its octet and form additional bonds.
  • Ethynyl group (C≡CH): This triple bond provides electrophilic character to the molecule, making it reactive towards nucleophiles.
  • Triisopropylsilyl (TIPS) group (Si(CH2CH(CH3)2)3): This bulky group acts as a protecting group for the alkyne moiety and enhances the stability of the molecule [].

The presence of the hypervalent iodine atom and the electron-withdrawing effect of the benziodoxol ring contribute to the electrophilic character of the ethynyl group. This allows TIPS-EBX to react with various nucleophiles for the introduction of an alkyne moiety into organic molecules [].


Chemical Reactions Analysis

Reaction

TIPS-EBX reacts with a nucleophile (Nu-H) to form a new alkyne-substituted product (Nu-C≡CH) [].

Balanced chemical equation:

TIPS-EBX + Nu-H -> Nu-C≡CH + HOI + (CH3CH(CH3)2)3SiX

(Nu-H represents a nucleophile like an alcohol, amine, or enolate; X represents a counterion like I- or BF4-).

TIPS-EBX can also undergo decomposition reactions. Studies suggest that under basic or acidic conditions, TIPS-EBX can decompose to release ethyne gas (C₂H₂) and iodobenzene [].

TIPS-EBX functions as an electrophilic alkynylation reagent. The hypervalent iodine atom acts as a leaving group, facilitating the attack of the nucleophile on the electron-deficient ethynyl carbon. The TIPS group stabilizes the molecule and prevents unwanted side reactions [].

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H413 (97.44%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

1-[(Triisopropylsilyl)ethynyl]-1,2-benziodoxol-3(1H)-one

Dates

Modify: 2023-08-15

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